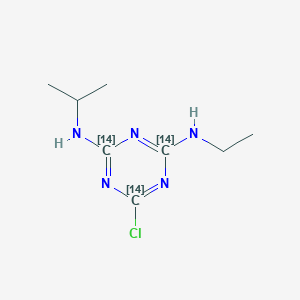
Atrazine-ring-UL-14C
描述
Atrazine-ring-UL-14C is a radioisotope-labeled form of the herbicide atrazine, where one of the carbon atoms in the atrazine ring structure is replaced with a radioactive isotope of carbon, typically carbon-14 (¹⁴C) .
Synthesis Analysis
Atrazine-ring-UL-14C is a valuable tool in environmental science research for studying the degradation pathways of atrazine in soil, water, and plants. Biomineralization of atrazine was measured in soil samples with a [U-ring-14C]-atrazine biometer technique in soil samples .
Molecular Structure Analysis
The molecular formula of Atrazine-ring-UL-14C is C8H14ClN5 . It is a radioisotope-labeled form of the herbicide atrazine.
Chemical Reactions Analysis
Atrazine modifies the growth, enzymatic processes, and photosynthesis in plants. It exerts mutagenicity, genotoxicity, defective cell division, erroneous lipid synthesis, and hormonal imbalance in aquatic fauna and non-target animals . Biodegradation of atrazine by microbial species is increasingly being recognized as an eco-friendly, economically feasible, and sustainable bioremediation strategy .
Physical And Chemical Properties Analysis
Atrazine-ring-UL-14C is a colorless or white, odorless, crystalline powder . Its molecular weight is 215.7 .
科学研究应用
阿特拉津的矿化:使用阿特拉津环-UL-14C来研究稳定细菌混合培养物对阿特拉津的s-三唑环的矿化。这有助于了解阿特拉津在环境中如何通过微生物活动降解(Mandelbaum, Wackett, & Allan, 1993)。
淋洗研究:该化合物用于评估阿特拉津及其氯化衍生物和羟基阿特拉津在一年内向淋洗水中的迁移。这项研究对评估阿特拉津的环境影响至关重要,特别是在水污染方面(Schiavon, 1988)。
种植条件下的土壤行为:研究表明,在田间条件下每隔一年施用阿特拉津会加速阿特拉津的矿化并增加结合残留物的形成,特别是在有机质含量较高的土壤中(Hang, Barriuso, & Houot, 2003)。
生物降解性增强:研究表明,预臭氧化可以增加环-UL-14C阿特拉津的矿化,从而提高颗粒活性炭(GAC)柱在水处理过程中的性能(Huang & Banks, 1996)。
细菌培养物降解:阿特拉津环-UL-14C有助于研究孤立的细菌培养物如何裂解阿特拉津的s-三唑环结构,从而实现其矿化。这项研究对生物修复策略至关重要(Radosevich, Traina, Hao, & Tuovinen, 1995)。
种植历史的影响:在有种植历史的土壤中反复施用阿特拉津会加速除草剂的降解,而未施用阿特拉津的土壤则表现出较低的降解潜力(Yassir, Lagacherie, Houot, & Soulas, 1999)。
在热带红土中的命运:在巴西红土中使用14C-阿特拉津的研究发现,施用的阿特拉津约有1%通过挥发损失,大部分留在表层土壤中,显示了阿特拉津在某些土壤类型中的持久性(Langenbach, Schroll, & Paim, 2000)。
皮肤暴露监测:皮肤暴露后人体尿液中的阿特拉津代谢物可以使用高效液相色谱-加速器质谱(HPLC-加速器MS)进行测量。这对于开发用于监测农业工作者暴露的检测方法很有用(Buchholz et al., 1999)。
老化土壤中的生物有效性:可以使用特定溶剂萃取方法估计老化土壤中阿特拉津残留物的生物有效性。这与阿特拉津降解细菌对阿特拉津的矿化相关,有助于了解土壤中阿特拉津的持久性和生物有效性(Barriuso, Koskinen, & Sadowsky, 2004)。
植物修复:对杨树的研究表明它们具有吸收、水解和去烷基化阿特拉津至较少毒代谢物的能力。这一发现对植物修复应用特别相关(Burken & Schnoor, 1997)。
安全和危害
未来方向
属性
IUPAC Name |
6-chloro-4-N-ethyl-2-N-propan-2-yl-(2,4,6-14C3)1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClN5/c1-4-10-7-12-6(9)13-8(14-7)11-5(2)3/h5H,4H2,1-3H3,(H2,10,11,12,13,14)/i6+2,7+2,8+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWJVTOOROXGIU-NTDPGYSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)Cl)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[14C]1=N[14C](=N[14C](=N1)Cl)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80486782 | |
| Record name | Atrazine-ring-UL-14C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80486782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Atrazine-ring-UL-14C | |
CAS RN |
102029-43-6 | |
| Record name | Atrazine-ring-UL-14C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80486782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



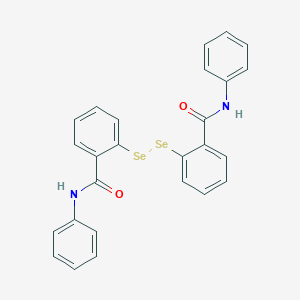

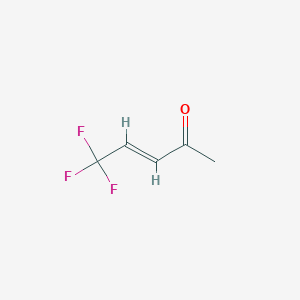
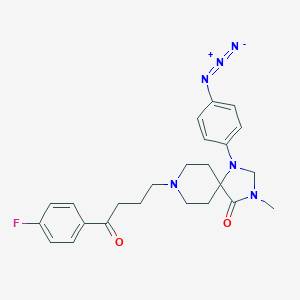
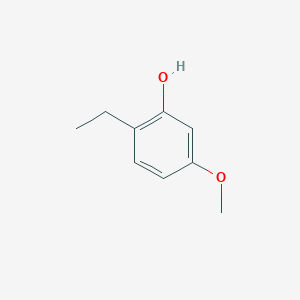
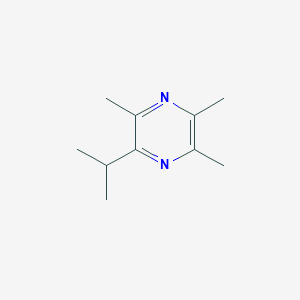
![Chromium(3+);[6-(diethylamino)-9-[2-(2-hydroxyethoxycarbonyl)phenyl]xanthen-3-ylidene]-diethylazanium;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate](/img/structure/B34890.png)
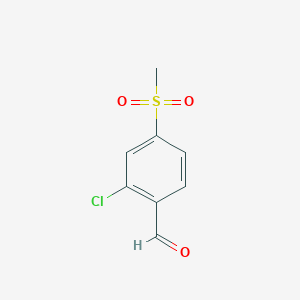
![methyl N-[1-(4,4-dideuteriobut-3-enyl)cyclopropyl]carbamate](/img/structure/B34897.png)
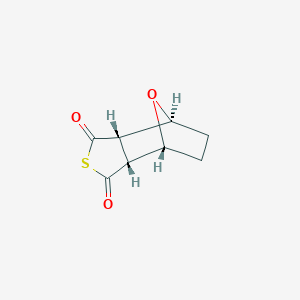
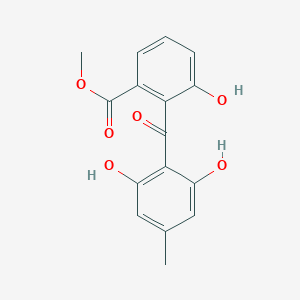
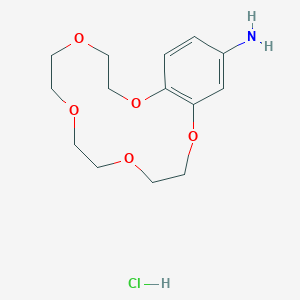
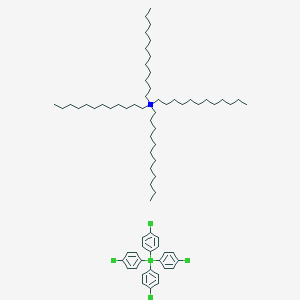
![Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6(5H)-one](/img/structure/B34905.png)